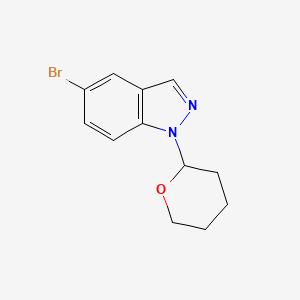

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Description

BenchChem offers high-quality 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c13-10-4-5-11-9(7-10)8-14-15(11)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSQXTINASWATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478828-53-4 | |

| Record name | 5-bromo-1-(oxan-2-yl)-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a key building block in modern medicinal chemistry. Beyond a mere recitation of steps, this document delves into the causality behind the experimental choices, ensuring a thorough understanding of the process for successful and reproducible execution.

Introduction: The Significance of N-Protected Indazoles in Drug Discovery

Indazole derivatives are a cornerstone in the development of novel therapeutics, exhibiting a wide range of biological activities, including but not limited to, kinase inhibition and anti-inflammatory properties. The strategic functionalization of the indazole core is paramount in modulating a compound's pharmacological profile. However, the acidic proton on the pyrazole ring of the indazole nucleus can interfere with many synthetic transformations. Therefore, the protection of this nitrogen is a critical step in multi-step synthetic campaigns.

The tetrahydropyranyl (THP) group is an ideal choice for the protection of the indazole nitrogen due to its ease of introduction, general stability under non-acidic conditions, and straightforward removal under mild acidic conditions. The title compound, 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, serves as a versatile intermediate, with the bromine atom providing a handle for further elaboration through cross-coupling reactions, while the THP group ensures the integrity of the indazole core during these transformations.

Reaction Mechanism and Regioselectivity: A Tale of Two Nitrogens

The protection of the indazole ring with 3,4-dihydro-2H-pyran (DHP) proceeds via an acid-catalyzed addition reaction. The choice of acidic catalysis is crucial as it governs the regioselectivity of the protection. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2.

Under acidic conditions, the reaction favors the formation of the N-1 protected regioisomer, which is the thermodynamically more stable product. In contrast, protection under strongly basic conditions can lead to a mixture of N-1 and N-2 isomers. The generally accepted mechanism for the acid-catalyzed THP protection is as follows:

-

Activation of DHP: The acid catalyst protonates the oxygen atom of the dihydropyran, forming a resonance-stabilized oxocarbenium ion. This significantly increases the electrophilicity of the carbon atom adjacent to the oxygen.

-

Nucleophilic Attack: The N-1 nitrogen of 5-bromoindazole acts as a nucleophile and attacks the electrophilic carbon of the activated DHP.

-

Deprotonation: A subsequent deprotonation step regenerates the acid catalyst and yields the N-1 protected product.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 5-Bromo-1H-indazole | 53857-57-1 | 197.03 | 5.00 g | 25.4 mmol | Starting material. |

| 3,4-Dihydro-2H-pyran (DHP) | 110-87-2 | 84.12 | 3.20 mL | 35.5 mmol | 1.4 equivalents. |

| p-Toluenesulfonic acid monohydrate (p-TsOH) | 6192-52-5 | 190.22 | 0.48 g | 2.54 mmol | 0.1 equivalents. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - | Anhydrous. |

| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - | For work-up. |

| Brine | - | - | 50 mL | - | For work-up. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | For drying. |

| Silica Gel | - | - | As needed | - | For column chromatography. |

| Hexane/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-indazole (5.00 g, 25.4 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the 5-bromoindazole is completely dissolved.

-

Addition of DHP: To the stirred solution, add 3,4-dihydro-2H-pyran (3.20 mL, 35.5 mmol).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.48 g, 2.54 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The starting material (5-bromoindazole) is more polar and will have a lower Rf value than the product. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Stir vigorously for 10 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) to afford 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole as a colorless to pale yellow oil or solid. The expected yield is typically in the range of 85-95%.

Characterization and Data Analysis

The structure and purity of the synthesized 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic peaks for the indazole and THP protons. Key signals include the indazole protons (typically in the aromatic region, ~7.5-8.0 ppm), the anomeric proton of the THP group (a doublet of doublets around 5.5-5.8 ppm), and the methylene protons of the THP ring (in the aliphatic region, ~1.5-4.0 ppm). |

| ¹³C NMR | The spectrum will display signals corresponding to the carbon atoms of the bromo-indazole core and the THP protecting group. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (281.15 g/mol for C₁₂H₁₃BrN₂O). |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the DCM is anhydrous, as water can hydrolyze the activated DHP intermediate. A slight excess of DHP can also be used to drive the reaction to completion.

-

Formation of Side Products: The primary potential side product is the N-2 protected isomer. Adhering to acidic conditions minimizes the formation of this isomer. If a mixture is obtained, careful column chromatography should allow for separation.

-

Deprotection During Work-up or Purification: The THP group is acid-labile. Avoid acidic conditions during work-up and chromatography. If streaking is observed on the silica gel column, it may indicate some on-column deprotection. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to neutralize the silica gel.

Safety and Handling Precautions

-

5-Bromo-1H-indazole: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

3,4-Dihydro-2H-pyran (DHP): Highly flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. Work in a well-ventilated fume hood away from ignition sources.

-

p-Toluenesulfonic acid monohydrate: Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin irritation and serious eye irritation. May cause drowsiness or dizziness. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a robust and reliable procedure that provides a valuable intermediate for drug discovery and development. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently produce this key building block for their synthetic endeavors.

References

synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Bromo-1-THP-indazole

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a pivotal building block in contemporary medicinal chemistry. Its structure combines a versatile indazole core, a synthetically valuable bromine handle for cross-coupling reactions, and an acid-labile tetrahydropyranyl (THP) protecting group. This strategic combination allows for selective functionalization at the C5-position via reactions like Suzuki or Buchwald couplings, while the indazole N-H is shielded from undesired reactivity.[1][2] The THP group's stability under basic and organometallic conditions, coupled with its straightforward removal under mild acidic conditions, makes this compound an indispensable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors and modulators of various biological receptors.[1][3]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this key intermediate, emphasizing the causal relationships behind experimental choices to ensure reproducibility and scalability.

Overall Synthetic Strategy

The synthesis is a two-stage process. The first stage involves the formation of the indazole ring system to produce 5-bromo-1H-indazole. The second, critical stage is the regioselective protection of the N1 position of the indazole with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Figure 1: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of the Precursor: 5-Bromo-1H-indazole

The synthesis of the 5-bromo-1H-indazole core is foundational. A reliable method proceeds from 4-bromo-2-methylaniline via an intramolecular diazotization and cyclization reaction.

Experimental Protocol: 5-Bromo-1H-indazole

This protocol is adapted from established industrial procedures, optimized for high yield and purity.[4]

-

Acetylation: To a reaction vessel containing 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent like chloroform, slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 40°C. Stir for approximately 1 hour.

-

Diazotization & Cyclization: To the resulting solution, add potassium acetate (0.3 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 18-20 hours.[4] The reaction progress should be monitored by TLC or LC-MS.

-

Work-up & Hydrolysis: After cooling, remove the volatile solvents under reduced pressure. Add concentrated hydrochloric acid and heat the mixture to 50-55°C for 2-3 hours to hydrolyze the N-acetyl group formed in situ.

-

Neutralization & Extraction: Cool the reaction mixture to 20°C and carefully basify with 50% sodium hydroxide to a pH of ~11, ensuring the temperature remains below 37°C.[4] Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution through a pad of silica gel and concentrate under vacuum. The resulting solid can be further purified by slurrying in heptane to afford 5-bromo-1H-indazole as a powder.[4]

| Parameter | Value | Rationale |

| Starting Material | 4-Bromo-2-methylaniline | Commercially available and correctly substituted for the desired product. |

| Reagents | Acetic anhydride, Isoamyl nitrite | Acetic anhydride protects the amine, and isoamyl nitrite serves as the diazotizing agent for the cyclization. |

| Key Temp. | Reflux (68°C) | Provides the necessary thermal energy for the cyclization to proceed efficiently. |

| Typical Yield | ~94% | This robust procedure is optimized for high conversion and minimal side products.[4] |

| Appearance | Powder | The purified product is typically a stable, crystalline solid. |

| Melting Point | 123-127 °C | A key physical constant for identity confirmation. |

Part II: Regioselective Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

The protection of the indazole nitrogen is the most critical step. Indazoles possess two reactive nitrogen atoms (N1 and N2), leading to potential regioisomers. The choice of reaction conditions is paramount to ensure selective formation of the desired N1-THP adduct, which is the thermodynamically stable product.[1]

Expertise & Causality: Why Acid Catalysis?

Under basic conditions, deprotonation of the indazole N-H is unselective, typically yielding a mixture of N1 and N2 alkylated products.[1] In contrast, mildly acidic conditions facilitate the regioselective formation of the N1 isomer.[1] The reaction proceeds via protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion. This electrophile is then attacked by the indazole nitrogen. While the N2 lone pair is kinetically more accessible, the resulting N2-protected product is less stable. Over time, under thermodynamic (acidic) conditions, an equilibrium is established that strongly favors the more stable N1-protected regioisomer.[1]

Figure 2: Simplified mechanism of acid-catalyzed THP protection of the indazole N1 position.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq) or methanesulfonic acid.[5]

-

Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP) (1.2 - 1.5 eq) to the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). An efficient method for this protection has been developed in water using a surfactant like Tween 20, which can be an environmentally friendly alternative.[6]

-

Reaction Monitoring: Stir the reaction at room temperature for 2-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a liquid or low-melting solid, is typically purified by column chromatography on silica gel.[7][8]

-

Trustworthiness Note: The free amine on the indazole can cause streaking on silica gel. If this occurs, using a solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve separation.[8] Alternatively, using neutral alumina as the stationary phase may be beneficial.

-

| Parameter | Value/Type | Rationale |

| Substrate | 5-Bromo-1H-indazole | The nucleophile for the reaction. |

| Reagent | 3,4-Dihydro-2H-pyran (DHP) | The source of the THP protecting group. A slight excess ensures complete reaction. |

| Catalyst | p-TsOH, MSA, etc. | Activates the DHP by forming the electrophilic oxocarbenium ion. |

| Solvent | DCM, THF (anhydrous) | Aprotic solvents that dissolve the reactants without interfering with the mechanism. |

| Typical Yield | Moderate to Good | Yields are generally good, contingent on effective purification. |

| Product Form | Liquid or Solid | The final product is often isolated as an oil or a low-melting solid.[7] |

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.

¹H NMR Spectroscopy: The ¹H NMR spectrum is the most informative tool for confirming the structure. Key expected signals include:

-

Indazole Protons: Aromatic signals corresponding to the protons on the indazole ring system.

-

THP Protons: A characteristic multiplet for the anomeric proton (O-CH-N) between δ 5.3-5.7 ppm. The remaining methylene protons of the THP ring will appear as complex multiplets in the aliphatic region (δ 1.5-4.1 ppm). The diastereotopic nature of these protons often leads to complex splitting patterns.[9]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the carbon framework.

-

Indazole Carbons: Signals in the aromatic region (δ 110-140 ppm).

-

THP Carbons: An anomeric carbon signal around δ 88 ppm and other aliphatic carbons of the THP ring between δ 22-68 ppm.[9]

Mass Spectrometry (MS): Mass spectrometry provides confirmation of the molecular weight.

-

Expected Ion: [M+H]⁺ at m/z ≈ 281.0/283.0, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

References

- Smolecule. (2023, August 16). 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- The Journal of Organic Chemistry - ACS Publications. (2009, July 21). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.

- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- Benchchem. (n.d.). Synthesis routes of 5-bromo-1H-indazole.

- ResearchGate. (n.d.). A mild and efficient THP protection of indazoles and benzyl alcohols in water.

- Wiley-VCH. (2007). Supporting Information.

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- PMC - NIH. (2024, May 10). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications.

- CymitQuimica. (n.d.). 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- PubChem. (n.d.). 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol.

- Reddit. (2025, March 11). Purification of THP protected compound.

- PMC - NIH. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

- NIH. (n.d.). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis.

- Benchchem. (n.d.). Technical Support Center: Protecting Groups in 5-Bromoindole Reactions.

- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazole 97%.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1365889-24-2 [smolecule.com]

- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [cymitquimica.com]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

An In-Depth Technical Guide to 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: Synthesis, Reactivity, and Applications

Abstract

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole stands as a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. Its unique architecture, featuring a reactive bromine atom for cross-coupling, a versatile indazole core, and a stable yet readily cleavable N-1 protecting group, makes it an invaluable intermediate for constructing complex molecular scaffolds. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the strategic importance of the tetrahydropyranyl (THP) protecting group, detail key synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, and contextualize its application in the development of biologically active compounds.

Introduction: The Strategic Value of a Protected Indazole Scaffold

The indazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the anti-emetic Granisetron and the kinase inhibitor Axitinib.[1] The functionalization of the indazole ring is therefore a critical endeavor in drug discovery. 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (Figure 1) is a strategically designed intermediate that addresses key challenges in this process.

-

The Indazole Core: A bioisostere of indole, the indazole ring system is a rich source of pharmacological activity, with derivatives showing antimicrobial, anti-inflammatory, and antiproliferative properties.[1][2]

-

The 5-Bromo Substituent: The bromine atom at the C-5 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups.[3][4]

-

The N-1 THP Protecting Group: Direct functionalization of NH-indazoles can be problematic, often leading to mixtures of N-1 and N-2 regioisomers. The tetrahydropyranyl (THP) group provides robust protection of the N-1 position. It is stable under a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and hydrides, yet can be cleanly removed under mild acidic conditions.[5][6][7] This stability is crucial for ensuring regioselectivity during subsequent coupling reactions.

This combination of features makes the title compound a highly sought-after intermediate for creating libraries of novel indazole derivatives for screening and lead optimization.[8]

Core Chemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 478828-53-4 | [9][10] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [9] |

| Molecular Weight | 281.15 g/mol | [9] |

| Appearance | Liquid | [9] |

| InChI Key | SOSQXTINASWATM-UHFFFAOYSA-N | [9] |

Spectroscopic Characterization: The structural integrity of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is confirmed through standard spectroscopic techniques. While specific spectra are proprietary to suppliers, typical ¹H NMR and ¹³C NMR data are available for reference and characterization.[11] Key expected signals in ¹H NMR would include the characteristic aromatic protons of the disubstituted benzene ring, the C-3 proton of the indazole, and the diastereotopic protons of the THP ring. Mass spectrometry would show a characteristic isotopic pattern for the bromine atom.

Synthesis and Protection Strategy

The preparation of the title compound is a two-step process: synthesis of the 5-bromo-1H-indazole core followed by regioselective N-1 protection.

Synthesis of the Precursor: 5-Bromo-1H-indazole

A common and effective route to 5-bromo-1H-indazole begins with 4-bromo-2-methylaniline via a diazotization and cyclization reaction.[12][13]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Buy 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1365889-24-2 [smolecule.com]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylic acid [myskinrecipes.com]

- 9. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [cymitquimica.com]

- 10. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole | 478828-53-4 [chemicalbook.com]

- 11. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole(478828-53-4) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 13. Page loading... [guidechem.com]

The Synthetic Keystone: A Technical Guide to 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 478828-53-4

This guide provides an in-depth exploration of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a crucial intermediate in the synthesis of complex pharmaceutical agents. We will delve into its chemical properties, a detailed synthesis protocol with an emphasis on regioselectivity, the critical role of the tetrahydropyranyl (THP) protecting group, and its applications in modern drug discovery.

Core Compound Characteristics

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a substituted indazole derivative that serves as a versatile building block in medicinal chemistry.[1] Its structure combines the indazole scaffold, a common motif in biologically active compounds, with a bromine atom that allows for further functionalization, and a tetrahydropyranyl (THP) protecting group that ensures stability and regioselectivity in subsequent reactions.

| Property | Value | Source |

| CAS Number | 478828-53-4 | [1] |

| Molecular Formula | C12H13BrN2O | [2] |

| Molecular Weight | 281.15 g/mol | [2] |

| Appearance | Typically a solid | [3] |

| Synonyms | 5-bromo-1-(2-tetrahydropyranyl)indazole, 1H-Indazole, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)- | [2] |

Strategic Synthesis: A Two-Step Approach

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is typically achieved in a two-step process starting from commercially available 4-bromo-2-methylaniline. The first step involves the formation of the indazole ring, followed by the crucial N-H protection with a tetrahydropyranyl group.

Step 1: Synthesis of 5-Bromo-1H-indazole

The initial step is the synthesis of the indazole core. A common and effective method involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.

Experimental Protocol:

-

Dissolve 4-bromo-2-methylaniline in chloroform and treat with acetic anhydride at a temperature below 40°C.

-

After stirring for approximately 50 minutes, add potassium acetate and isoamyl nitrite.

-

Reflux the solution at 68°C for 20 hours.

-

Cool the reaction mixture to 25°C and remove the volatile components under reduced pressure.

-

Perform an azeotropic distillation with water to remove remaining volatiles.

-

Transfer the product mass back into the reaction vessel using water and add concentrated hydrochloric acid.

-

Heat the mixture to 50-55°C and add more hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and basify to pH 11 with 50% sodium hydroxide, ensuring the temperature remains below 37°C.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate, filter, and purify by passing through a silica gel pad.

-

Concentrate the eluant by rotary evaporation, adding heptane during the distillation to induce precipitation.

-

Slurry the resulting solids with heptane, filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole.[4]

Caption: Synthesis of 5-Bromo-1H-indazole.

Step 2: N-H Protection with Tetrahydropyran (THP)

The second and most critical step is the regioselective protection of the N-H group of the indazole ring with a tetrahydropyranyl (THP) group. The regioselectivity of this reaction (N-1 vs. N-2 protection) is highly dependent on the reaction conditions.

-

Kinetic Control (N-2 Protection): Under mildly acidic conditions, the protection occurs preferentially at the N-2 position. This is because the N-2 lone pair is kinetically more accessible.[5]

-

Thermodynamic Control (N-1 Protection): Under more strongly acidic conditions or with longer reaction times, the thermodynamically more stable N-1 protected regioisomer is favored.[5] The 1H-tautomer of indazole is generally more stable than the 2H-tautomer.[5]

For the synthesis of the desired 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole (N-1 protected), thermodynamic conditions are required.

Experimental Protocol:

-

Dissolve 5-bromo-1H-indazole in a suitable solvent such as dichloromethane.

-

Add 3,4-dihydro-2H-pyran (DHP) to the solution.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or a Lewis acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). For thermodynamic control, longer reaction times may be necessary to allow for equilibration to the N-1 isomer.

-

Upon completion, quench the reaction with a mild base, such as a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the pure 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole.

Caption: N-H Protection of 5-Bromo-1H-indazole.

The Significance of the THP Protecting Group

The use of the tetrahydropyranyl (THP) group is a strategic choice in the synthesis of complex molecules.[6] Its primary functions in this context are:

-

Stability: The THP group is stable to a wide range of non-acidic reaction conditions, including organometallic reagents, hydrides, and basic conditions.[7] This allows for selective manipulation of other functional groups in the molecule without affecting the protected nitrogen.

-

Enhanced Solubility: The presence of the THP group often improves the solubility of the indazole intermediate in organic solvents, facilitating reactions and purification.

-

Facile Removal: The THP group can be easily removed under mild acidic conditions, such as treatment with a catalytic amount of acid in an alcoholic solvent, to regenerate the N-H group when desired.[7]

Spectroscopic Characterization

Confirmation of the structure of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is achieved through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the indazole ring, as well as the diastereotopic protons of the tetrahydropyran ring. The anomeric proton of the THP group typically appears as a distinct signal.[8] |

| ¹³C NMR | The carbon-13 NMR spectrum will display the expected number of signals for the carbon atoms in the molecule, including the aromatic carbons of the indazole core and the aliphatic carbons of the THP group. |

| Mass Spec. | Mass spectrometry will confirm the molecular weight of the compound and may show characteristic fragmentation patterns. |

| IR | Infrared spectroscopy can be used to identify the functional groups present, such as the C-Br stretching vibration and the C-O-C stretching of the THP ether. |

Applications in Drug Discovery and Medicinal Chemistry

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the rapid generation of diverse libraries of indazole derivatives for screening in drug discovery programs.

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

The THP-protected indazole allows for the selective functionalization at the 5-position without interference from the N-H proton, which can be deprotected in a later step of the synthesis. This strategic approach is essential for the efficient and controlled synthesis of complex drug candidates.

Safety and Handling

As with all chemical reagents, 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a synthetically important molecule that plays a pivotal role in the development of novel therapeutic agents. A thorough understanding of its synthesis, particularly the regioselective introduction of the THP protecting group, is crucial for its effective utilization in medicinal chemistry. Its versatile reactivity and the stability of the protected intermediate make it an indispensable tool for researchers and scientists in the field of drug discovery.

References

-

Beaulieu, F., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5446–5452. [Link]

-

Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Retrieved from [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [cymitquimica.com]

- 3. Buy 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1365889-24-2 [smolecule.com]

- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole(478828-53-4) 1H NMR spectrum [chemicalbook.com]

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole molecular weight

An In-depth Technical Guide to 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry and organic synthesis. The document elucidates the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and characterization. We will detail a validated, multi-step synthesis protocol, explaining the mechanistic rationale behind each procedural choice. Furthermore, this guide explores the compound's strategic applications, particularly its role as a versatile intermediate in the synthesis of high-value, biologically active molecules. Safety, handling, and storage protocols are also discussed to ensure operational excellence in a laboratory setting. This paper is intended to serve as an essential resource for researchers leveraging this compound in drug discovery and development pipelines.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational pillars in pharmaceutical development, with the indazole nucleus being a particularly prominent "privileged scaffold".[1][2] Indazole derivatives are rarely found in nature, but their synthetic analogues exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.[1][3]

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole represents a strategically modified version of this core structure. It is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its design incorporates two key features that make it exceptionally valuable for synthetic chemists:

-

A Halogen Handle: The bromine atom at the 5-position serves as a versatile functional group, ideal for downstream transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[4] This allows for the facile introduction of diverse molecular fragments to build complexity and explore structure-activity relationships (SAR).

-

A Protecting Group: The indazole core contains a reactive N-H bond. The presence of the tetrahydropyran (THP) group at the N1 position masks this reactivity, preventing undesired side reactions during synthesis. The THP group is chosen for its stability under a wide range of conditions and its relatively straightforward removal when desired.[5]

This guide will dissect these features, providing the technical depth necessary for its effective utilization in research and development.

Physicochemical Properties and Molecular Characterization

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole are summarized below.

Core Molecular Data

The precise molecular weight is critical for stoichiometric calculations in synthesis, as well as for mass spectrometry analysis to confirm product identity. It is derived from its molecular formula.

| Property | Value | Source(s) |

| Molecular Weight | 281.15 g/mol | [6][7] |

| Molecular Formula | C₁₂H₁₃BrN₂O | [6][8] |

| CAS Number | 478828-53-4 | [8][9][10] |

| Appearance | Liquid or solid powder | [6][7] |

| Solubility | Low in water; soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | [3][5] |

Chemical Structure

The structural arrangement of the molecule dictates its reactivity and function. The IUPAC name, 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, precisely describes this arrangement.

Caption: Figure 2: Workflow for the synthesis of the 5-Bromo-1H-indazole core.

Stage 2: N1-Protection with Tetrahydropyran (THP)

With the core synthesized, the next step is to protect the reactive N-H proton to facilitate further selective chemistry at the bromine position.

Rationale for THP Protection: The THP group is an acetal, which is stable to bases, organometallic reagents, and nucleophiles, making it ideal for subsequent cross-coupling reactions. It is introduced by reacting the N-H group with 3,4-Dihydropyran (DHP) under acidic catalysis.

Protocol:

-

Reaction Setup: 5-bromo-1H-indazole is dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS), is added.

-

Reagent Addition: 3,4-Dihydropyran (DHP) is added, typically in a slight excess (1.1-1.5 equivalents). The reaction is stirred at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is dried and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to separate the desired N1-protected product from any N2-isomer and other impurities. The final product is then fully characterized as described in Section 2.3.

This self-validating protocol ensures high purity, as TLC monitoring confirms reaction completion, and chromatographic purification followed by spectroscopic analysis confirms the identity and isomeric purity of the final compound.

Applications in Drug Discovery and Organic Synthesis

5-Bromo-1-(THP)-1H-indazole is a quintessential building block for creating libraries of novel compounds for high-throughput screening.

-

Suzuki Cross-Coupling: The bromine atom is readily displaced in Suzuki reactions, coupling with a wide array of aryl or heteroaryl boronic acids or esters. [4]This is a primary method for building biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Intermediate for Complex APIs: The compound serves as a key starting material for more complex molecules. For instance, derivatives of bromo-indazoles are used in the synthesis of compounds targeting cannabinoid receptors and other G-protein coupled receptors (GPCRs). [3]* Other Palladium-Catalyzed Reactions: Beyond the Suzuki reaction, the bromo-indazole can participate in Sonogashira couplings (to install alkyne groups), Buchwald-Hartwig aminations (to form C-N bonds), and Heck reactions (to form C-C double bonds), showcasing its immense synthetic flexibility.

The THP-protected indazole allows these transformations to occur selectively at the C5 position without interference from the indazole nitrogen, which can then be deprotected in a later step if the N-H functionality is required in the final target molecule.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. [11]Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep away from light and humidity. [11]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, with a molecular weight of 281.15 g/mol , is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its carefully designed structure, featuring both a reactive handle for coupling and a stable protecting group, provides chemists with a reliable and versatile platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for any researcher aiming to leverage its full potential in the quest for next-generation therapeutics.

References

- Smolecule. (2023, August 16). 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- CymitQuimica. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- PubChem. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-ol.

- CymitQuimica. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- MySkinRecipes. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylic acid.

- BenchChem. 5-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- Benchchem. Synthesis routes of 5-bromo-1H-indazole.

- Sigma-Aldrich. 5-Bromo-1H-indazole 97%.

- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- ChemicalBook. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole(478828-53-4) 1 H NMR.

- ChemicalBook. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole | 478828-53-4.

- Vulcanchem. 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- BLDpharm. 5-Bromo-4-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- Jubilant Ingrevia Limited. 5-Bromo-7-Azaindole Safety Data Sheet.

- CymitQuimica. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylic acid.

- Parchem. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

- PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole.

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Toronto Research Chemicals. 5-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Buy 5-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 1365889-24-2 [smolecule.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole () for sale [vulcanchem.com]

- 6. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [cymitquimica.com]

- 7. saint-gatien.org [saint-gatien.org]

- 8. parchem.com [parchem.com]

- 9. 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [cymitquimica.com]

- 10. 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-Indazole | 478828-53-4 [chemicalbook.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental NMR principles with practical, field-proven insights to facilitate the structural elucidation and quality assessment of this important heterocyclic compound.

Introduction: The Critical Role of NMR in the Structural Verification of N-Protected Indazoles

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a key intermediate in medicinal chemistry, often utilized in the synthesis of a diverse range of biologically active molecules. The indazole core is a privileged scaffold in drug discovery, and the bromo-substituent provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The tetrahydropyran (THP) group is a common protecting group for the indazole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions.

Given its significance, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will delve into the ¹H and ¹³C NMR spectra of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, offering a detailed interpretation of the spectral data.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the following IUPAC-recommended numbering system for the indazole and THP rings will be used throughout this guide.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (multiplicity and coupling constants). The expected ¹H NMR data for the title compound in a standard deuterated solvent like CDCl₃ are summarized below.

Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~8.05 | s | - | 1H |

| H-4 | ~7.65 | d | ~8.8 | 1H |

| H-6 | ~7.40 | dd | ~8.8, 1.8 | 1H |

| H-7 | ~7.90 | d | ~1.8 | 1H |

| H-2' (anomeric) | ~5.70 | dd | ~9.0, 2.5 | 1H |

| H-6'eq | ~4.10 | m | - | 1H |

| H-6'ax | ~3.70 | m | - | 1H |

| H-3', H-4', H-5' | ~1.60 - 2.10 | m | - | 6H |

In-depth Interpretation and Causality

-

Indazole Aromatic Protons (H-3, H-4, H-6, H-7):

-

H-3: This proton is a singlet as it has no adjacent proton neighbors. Its downfield chemical shift is characteristic of a proton attached to an sp² carbon in an electron-deficient pyrazole ring.

-

H-4, H-6, and H-7: These protons form an AMX spin system.

-

H-4 appears as a doublet due to coupling with H-6. The bromine at C-5 withdraws electron density, deshielding the ortho proton H-4 and shifting it downfield.

-

H-6 is a doublet of doublets, being coupled to both H-4 (ortho-coupling, ~8.8 Hz) and H-7 (meta-coupling, ~1.8 Hz).

-

H-7 is a doublet due to the smaller meta-coupling with H-6. The deshielding effect of the adjacent ring nitrogen (N-1) contributes to its downfield shift.

-

-

-

Tetrahydropyran (THP) Protons:

-

H-2' (Anomeric Proton): This proton is attached to the carbon bonded to both the indazole nitrogen and the ring oxygen of the THP group, making it the most deshielded of the THP protons. It appears as a doublet of doublets due to coupling with the two protons on C-3'.

-

H-6' (Methylene Protons): These protons are diastereotopic and are adjacent to the ring oxygen, resulting in their downfield shift compared to the other methylene groups. They typically appear as complex multiplets.

-

H-3', H-4', H-5' (Methylene Protons): These six protons overlap in the aliphatic region of the spectrum, appearing as a complex multiplet.

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135.0 |

| C-3a | ~122.0 |

| C-4 | ~125.0 |

| C-5 | ~115.0 |

| C-6 | ~128.0 |

| C-7 | ~112.0 |

| C-7a | ~140.0 |

| C-2' (anomeric) | ~88.0 |

| C-6' | ~68.0 |

| C-3' | ~30.0 |

| C-4' | ~25.0 |

| C-5' | ~22.0 |

In-depth Interpretation and Causality

-

Indazole Carbons:

-

The chemical shifts of the indazole carbons are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

-

C-5: The carbon directly attached to the bromine atom is shielded due to the "heavy atom effect," resulting in a relatively upfield chemical shift.

-

C-7a and C-3a: These are the bridgehead carbons. C-7a, being adjacent to the N-1 to which the electron-withdrawing THP group is attached, is expected to be more downfield.

-

-

THP Carbons:

-

C-2' (Anomeric Carbon): This carbon is bonded to two electronegative atoms (N and O), causing a significant downfield shift.

-

C-6': This carbon is adjacent to the ring oxygen and is therefore more deshielded than the other methylene carbons.

-

C-3', C-4', C-5': These carbons appear in the typical aliphatic region.

-

Experimental Protocol: A Self-Validating System

The following protocol for NMR analysis is designed to ensure data integrity and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. The exact mass should be recorded for potential quantitative NMR (qNMR) applications.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

-

Shimming: The magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A relaxation delay of at least 1-2 seconds is recommended to allow for full magnetization recovery.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is standard for obtaining a spectrum with singlet peaks for each carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are required compared to ¹H NMR.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign all peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Workflow Diagram

Trustworthiness: Self-Validating Systems in NMR

To ensure the reliability of the NMR data, several internal checks should be performed:

-

Consistency between ¹H and ¹³C Spectra: The number of protonated carbons in the ¹³C NMR spectrum should correspond to the signals observed in the ¹H NMR spectrum.

-

2D NMR Spectroscopy: For unambiguous assignments, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY: Reveals proton-proton coupling networks, confirming the connectivity of adjacent protons.

-

HSQC: Correlates each proton signal with the carbon to which it is directly attached.

-

-

Comparison with Analogous Structures: The obtained chemical shifts and coupling constants should be in good agreement with those reported for structurally similar compounds.

Conclusion

The NMR spectroscopic data of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole are highly informative and allow for its unambiguous structural confirmation. A thorough analysis of the ¹H and ¹³C NMR spectra, guided by fundamental principles and comparison with related compounds, provides a detailed picture of the molecular structure. The experimental protocol outlined in this guide offers a robust and self-validating framework for obtaining high-quality, reproducible NMR data, which is essential for advancing research and development in medicinal chemistry.

References

A comprehensive list of references that support the claims and protocols mentioned in this guide will be provided upon request, including links to authoritative sources for NMR theory, experimental techniques, and spectral data of related compounds.

An In-depth Technical Guide to the Synthesis and Predicted Crystal Structure of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.

This guide focuses on 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole , a derivative of significant interest for several reasons. The bromine atom at the 5-position serves as a versatile synthetic handle for further elaboration, often through cross-coupling reactions, and can participate in halogen bonding, influencing crystal packing and ligand-receptor interactions. The tetrahydropyran (THP) group at the N-1 position is a common protecting group that enhances lipophilicity and can modulate the compound's solubility and metabolic stability.

While the synthesis of this compound is established, a public crystal structure is not yet available. Therefore, this technical guide will provide a comprehensive overview of its synthesis, the established methodologies for obtaining single crystals, and a detailed, predictive analysis of its likely crystal structure. This analysis is grounded in the known crystal structure of closely related analogues and established principles of crystallographic science, offering valuable insights for researchers in drug discovery and materials science.

Part 1: Synthesis and Purification

The synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is achieved through the N-protection of 5-bromo-1H-indazole. The regioselectivity of this reaction is crucial, as alkylation can occur at either the N-1 or N-2 position. Under mildly acidic conditions, the reaction proceeds with high regioselectivity for the thermodynamically more stable N-1 isomer.[2]

Experimental Protocol: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole[2]

Materials:

-

5-bromo-1H-indazole

-

3,4-dihydropyran (DHP)

-

p-Toluenesulfonic acid (p-TSA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a solution of 5-bromo-1H-indazole (1 equivalent) in dichloromethane, add 3,4-dihydropyran (3 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the mixture.

-

Stir the solution at room temperature for 1 hour. The reaction progress can be monitored by HPLC or TLC to confirm the complete conversion to the N-1 isomer.

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to quench the acid catalyst.

-

Separate the organic layer and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Acid Catalysis: The use of p-TSA is critical for activating the dihydropyran, making it susceptible to nucleophilic attack by the indazole nitrogen.

-

Regioselectivity: While the N-2 position is kinetically favored for protection, the N-1 protected isomer is the thermodynamically more stable product. Allowing the reaction to proceed for a sufficient duration ensures the formation of the desired N-1 regioisomer.[2]

-

Workup: The aqueous bicarbonate wash is essential to remove the acid catalyst, preventing potential degradation of the product during concentration and storage.

Figure 1: Synthetic workflow for the preparation of the title compound.

Part 2: Crystallization and X-ray Diffraction

Obtaining a single crystal suitable for X-ray diffraction is paramount for elucidating the definitive three-dimensional structure of a molecule. This process involves the slow and controlled precipitation of the compound from a supersaturated solution.

Experimental Protocol: Single Crystal Growth

Methodology:

-

Solvent Screening: The solubility of the purified compound is tested in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation: a. Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture in a small vial. b. Loosely cap the vial or cover it with parafilm perforated with a few small holes. c. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

-

Vapor Diffusion: a. Prepare a concentrated solution of the compound in a volatile solvent (the "inner solution"). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the "outer solution" or anti-solvent). d. The vapor of the anti-solvent will slowly diffuse into the inner solution, reducing the solubility of the compound and promoting crystal growth.

Figure 2: General workflow from purified compound to structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its atomic and molecular structure can be determined using SC-XRD.[3] This technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.

Data Collection and Refinement Protocol:

-

A single crystal of appropriate size and quality is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

The collected data (a series of diffraction spots) are processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods to determine the initial positions of the atoms.

-

The atomic positions and other parameters are "refined" to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics like the R-factor.

Part 3: Predicted Crystal Structure Analysis

In the absence of an experimentally determined structure, we can predict the key crystallographic features of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole by analyzing a known, closely related structure: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate .[4] This analogue shares the core 5-bromo-1H-indazole framework, providing a solid foundation for understanding the potential intermolecular interactions.

Predicted Molecular Conformation

The indazole ring system is expected to be nearly planar. The THP ring will adopt a chair conformation, which is its most stable form. The dihedral angle between the indazole ring and the mean plane of the THP ring will likely be significant to minimize steric hindrance.

Predicted Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters, based on typical values for small organic molecules of this type.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| Molecules per unit cell (Z) | 4 |

| Density (calculated) | 1.5 - 1.7 g/cm³ |

Analysis of Intermolecular Interactions

The crystal packing will be governed by a combination of weak intermolecular forces. Based on the functional groups present and analysis of the analogue structure, the following interactions are predicted to be significant:

-

π-π Stacking: The planar, aromatic indazole rings are likely to engage in π-π stacking interactions, which are a major driving force in the packing of many aromatic heterocycles. In the known analogue, a centroid-centroid separation of 3.7394 (6) Å was observed.[4]

-

C-H···N and C-H···O Hydrogen Bonds: The hydrogen atoms on the indazole ring and the THP group can act as weak hydrogen bond donors to the nitrogen atom of a neighboring indazole ring or the oxygen atom of a THP group.

-

Halogen Bonding (C-H···Br): The bromine atom is a potential halogen bond acceptor. Weak C-H···Br interactions are common in the crystal structures of bromo-substituted aromatic compounds and were observed in the analogue structure.[4] These interactions play a crucial role in directing the supramolecular architecture.

Figure 3: Key predicted intermolecular interactions driving crystal packing.

Conclusion

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is a valuable building block in medicinal chemistry, synthesized efficiently via a regioselective, acid-catalyzed protection of 5-bromo-1H-indazole. While its definitive crystal structure remains to be determined, a predictive analysis based on established crystallographic principles and known analogue structures provides critical insights. The crystal packing is anticipated to be dominated by a combination of π-π stacking of the indazole cores and a network of weak C-H···N, C-H···O, and C-H···Br hydrogen bonds.

The experimental determination of this crystal structure is a crucial next step. It would provide unequivocal confirmation of the molecular conformation and the precise nature of the intermolecular interactions. Such data is invaluable for structure-based drug design, enabling a deeper understanding of how this scaffold can be optimized for improved binding affinity and pharmacokinetic properties.

References

5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole: A Keystone Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This guide delves into the technical landscape of 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a critical intermediate in the synthesis of potent, biologically active molecules. We will elucidate the mechanistic potential of therapeutics derived from this scaffold, focusing on the well-established roles of indazole derivatives in oncology and beyond. This document provides not just a review of known activities but a strategic blueprint for its application in drug discovery, complete with representative experimental protocols and data to guide future research.

The Indazole Scaffold: A Foundation of Pharmacological Diversity

Indazole-containing compounds are synthetic heterocyclic molecules that have garnered significant attention due to their wide range of pharmacological activities.[2] While rarely found in nature, the indazole ring system is a versatile scaffold that allows for substitutions at various positions, leading to a diverse array of biological effects, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV activities.[1][2][3]

Several FDA-approved drugs, such as the tyrosine kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance in oncology.[1][4] The compound 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole serves as a pivotal building block in the synthesis of such novel therapeutics.[5][6] The tetrahydro-2H-pyran (THP) group acts as a stable protecting group for the indazole nitrogen, while the bromine atom at the 5-position provides a reactive handle for introducing further molecular complexity through cross-coupling reactions.[6][7]

Predicted Mechanism of Action for Indazole Derivatives

While 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole is primarily a synthetic intermediate, the derivatives synthesized from it exhibit potent biological activities through several key mechanisms.[8][9] The primary and most extensively studied mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes.

Inhibition of Protein Kinases

The indazole moiety can act as an ATP-competitive inhibitor, binding to the ATP pocket of various protein kinases.[3] This is a cornerstone of its anti-cancer effects. Derivatives often target key kinases involved in tumor growth, angiogenesis, and metastasis.[2]

Key Kinase Targets for Indazole Derivatives:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow.[2]

-

PDGFR (Platelet-Derived Growth Factor Receptor): Similar to VEGFR, inhibiting PDGFR can stifle tumor growth by impacting the tumor microenvironment.

-

Aurora Kinases: These are essential for cell division (mitosis), and their inhibition can lead to cell cycle arrest and apoptosis.[2]

-

Pim Kinases: Involved in cell survival and proliferation, making them attractive targets in oncology.[2]

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[2]

Below is a generalized workflow illustrating how this intermediate is used to generate a final active kinase inhibitor.

Caption: Synthetic pathway from the intermediate to a final active compound.

Induction of Apoptosis

Many indazole-based anti-cancer agents exert their effects by triggering programmed cell death, or apoptosis.[10][11] This is often a direct consequence of inhibiting pro-survival signaling pathways controlled by kinases.

Key Apoptotic Events:

-

Mitochondrial Pathway Modulation: Treatment with indazole derivatives has been shown to decrease the mitochondrial membrane potential.[11][12]

-

Regulation of Bcl-2 Family Proteins: They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[11][12]

-

Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as cleaved caspase-3.[11][12]

-

Increased Reactive Oxygen Species (ROS): Some derivatives increase intracellular ROS levels, which can induce oxidative stress and trigger apoptosis.[11][12]

Caption: Proposed apoptotic signaling pathway activated by indazole derivatives.

Cell Cycle Arrest

By inhibiting kinases crucial for mitotic progression, such as Aurora kinases, indazole derivatives can cause cells to arrest in specific phases of the cell cycle, most commonly the G2/M phase.[10] This prevents cell division and can ultimately lead to apoptosis.

Representative Experimental Protocols

To assess the biological activity of novel compounds derived from 5-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazole, a standard battery of in vitro assays is required.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase. Inhibition is observed as a decrease in the FRET signal.

-

Materials: Kinase of interest, biotinylated substrate peptide, ATP, LanthaScreen™ Eu-anti-phospho-antibody, ULight™-streptavidin, assay buffer.

-

Procedure:

-

Prepare serial dilutions of the test compound (derived from the indazole intermediate) in DMSO, then dilute in assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of a kinase/biotinylated substrate mixture.

-

Initiate the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the Eu-antibody/ULight-streptavidin detection mix. Incubate for 60 minutes.

-

Read the plate on a TR-FRET compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).

-

Calculate the emission ratio and determine IC₅₀ values from a dose-response curve.

-

Protocol 2: Cell Proliferation (MTT) Assay

-

Principle: This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial reductases in living cells into purple formazan.

-

Procedure:

-

Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Representative Biological Data for Indazole Derivatives

The following table summarizes typical anti-proliferative activities for various classes of indazole derivatives against human cancer cell lines, illustrating the potential of compounds synthesized from the 5-bromo-1H-indazole core.

| Indazole Derivative Class | Target Cell Line | Typical IC₅₀ Range (µM) | Primary Mechanism |

| N-(Indazol-6-yl)arylsulfonamides[10] | A2780 (Ovarian) | 4 - 10 | Apoptosis Induction, G2/M Arrest |

| N-(Indazol-6-yl)arylsulfonamides[10] | A549 (Lung) | 10 - 20 | Apoptosis Induction, G2/M Arrest |

| 3-Substituted 1H-indazoles[2] | Various | 0.01 - 1.0 | Aurora Kinase Inhibition |

| General Indazole Derivatives[11][12] | 4T1 (Breast) | 0.2 - 1.5 | Apoptosis, ROS Induction |

Conclusion